![molecular formula C9H6F3NO2S B12875761 4-(Methylthio)-2-(trifluoromethoxy)benzo[d]oxazole](/img/structure/B12875761.png)
4-(Methylthio)-2-(trifluoromethoxy)benzo[d]oxazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(Methylthio)-2-(trifluoromethoxy)benzo[d]oxazole is a compound that belongs to the oxazole family, which is known for its significant biological activities. This compound features a trifluoromethoxy group and a methylthio group attached to a benzo[d]oxazole core, making it a unique and interesting molecule for scientific research and industrial applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Methylthio)-2-(trifluoromethoxy)benzo[d]oxazole typically involves the formation of the oxazole ring followed by the introduction of the trifluoromethoxy and methylthio groups. One common method involves the cyclization of appropriate precursors under controlled conditions to form the oxazole ring. The trifluoromethoxy group can be introduced using trifluoromethylation reagents, while the methylthio group can be added through thiolation reactions .
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. These methods often include the use of advanced catalysts and reaction conditions that are scalable and cost-effective. The specific details of industrial production methods are typically proprietary and may vary between manufacturers.
Analyse Des Réactions Chimiques
Types of Reactions
4-(Methylthio)-2-(trifluoromethoxy)benzo[d]oxazole can undergo various chemical reactions, including:
Oxidation: The methylthio group can be oxidized to form sulfoxides or sulfones.
Reduction: The oxazole ring can be reduced under specific conditions.
Substitution: The trifluoromethoxy and methylthio groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride and alkyl halides.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the methylthio group can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups into the molecule .
Applications De Recherche Scientifique
4-(Methylthio)-2-(trifluoromethoxy)benzo[d]oxazole has a wide range of applications in scientific research, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Medicine: The compound’s unique structure makes it a candidate for drug discovery and development.
Industry: It can be used in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of 4-(Methylthio)-2-(trifluoromethoxy)benzo[d]oxazole involves its interaction with specific molecular targets and pathways. The trifluoromethoxy group can enhance the compound’s lipophilicity, allowing it to interact with lipid membranes and proteins. The methylthio group can participate in redox reactions, influencing the compound’s biological activity. The oxazole ring can interact with various enzymes and receptors, modulating their activity .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 4-(Methylthio)-2-(trifluoromethoxy)benzo[d][1,3]dioxole
- 4-(Trifluoromethoxy)benzylamine
Uniqueness
4-(Methylthio)-2-(trifluoromethoxy)benzo[d]oxazole is unique due to the presence of both trifluoromethoxy and methylthio groups on the oxazole ring. This combination of functional groups imparts distinct chemical and biological properties, making it a valuable compound for various applications .
Propriétés
Formule moléculaire |
C9H6F3NO2S |
|---|---|
Poids moléculaire |
249.21 g/mol |
Nom IUPAC |
4-methylsulfanyl-2-(trifluoromethoxy)-1,3-benzoxazole |
InChI |
InChI=1S/C9H6F3NO2S/c1-16-6-4-2-3-5-7(6)13-8(14-5)15-9(10,11)12/h2-4H,1H3 |
Clé InChI |
FJDQVSOZJOAJJO-UHFFFAOYSA-N |
SMILES canonique |
CSC1=CC=CC2=C1N=C(O2)OC(F)(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



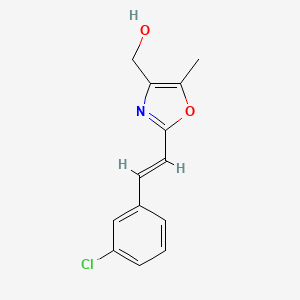
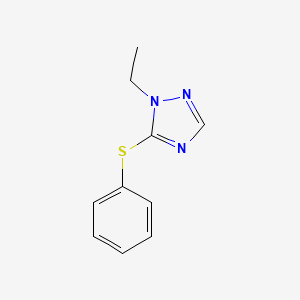
![[5-Methyl-2-(1-methylcyclohexyl)-1,3-oxazol-4-yl]methanol](/img/structure/B12875696.png)
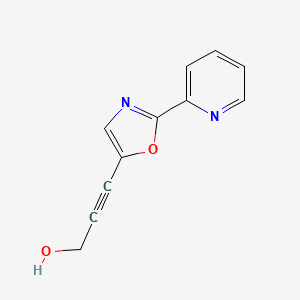
![2-(Furan-2-yl)-1H-pyrrolo[2,3-b]pyridine](/img/structure/B12875712.png)

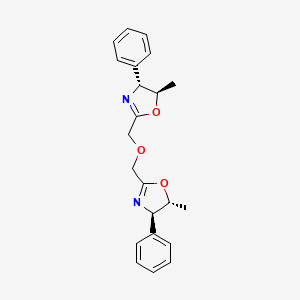
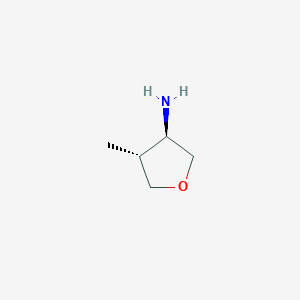
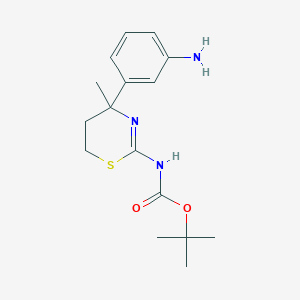
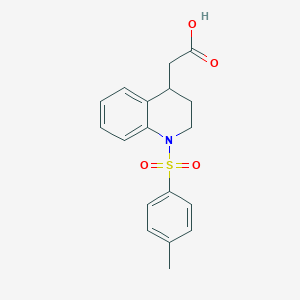
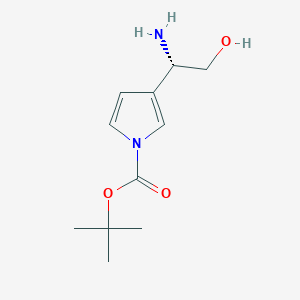
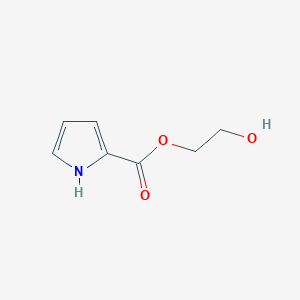
![(1,2-Cyclopentanediamine-N,N')[3-nitro-1,2-benzenedicarboxylato(2-)-O1,O2]platinum](/img/structure/B12875756.png)
